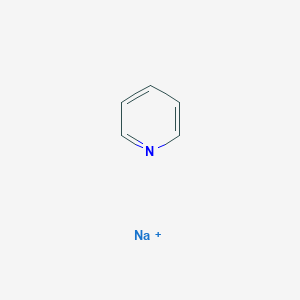
Sodium;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyridine is a compound that combines sodium and pyridine, a six-membered heterocyclic aromatic ring with one nitrogen atom. Pyridine is structurally similar to benzene, with one methine group replaced by a nitrogen atom. It is a colorless liquid with a distinctive, unpleasant fish-like smell . Sodium pyridine is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Acroline and Ammonia: Pyridine can be synthesized by reacting acroline (acrylaldehyde) with ammonia.
From Pyrrole: Heating pyrrole with methylene chloride in the presence of sodium ethoxide forms pyridine.
Industrial Production Methods
Heating Acetylene, Ammonia, and Formaldehyde Dimethylacetal: Pyridine is industrially produced by heating these compounds in the presence of alumina at 500°C.
Hantzsch Pyridine Synthesis: This method involves the condensation of two moles of β-keto esters with one molecule of an aldehyde in the presence of ammonia.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Substitution: Pyridine undergoes electrophilic substitution reactions, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Substitution: Pyridine can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Radical Reactions: Pyridine supports radical reactions, such as dimerization to form bipyridines.
Common Reagents and Conditions
Sodium Amide: Reacts with pyridine in liquid ammonia to form 2-aminopyridine.
Sodium Hydroxide: Reacts with pyridine at 300°C to produce an equimolar mixture of 2-hydroxypyridine and 2-pyridone.
Major Products
2-Aminopyridine: Formed from the reaction of pyridine with sodium amide.
2-Hydroxypyridine and 2-Pyridone: Formed from the reaction of pyridine with sodium hydroxide.
Scientific Research Applications
Sodium pyridine and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium pyridine involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The nitrogen atom in pyridine acts as an electron-withdrawing group, making the ring less reactive towards electrophiles.
Nucleophilic Substitution: The nitrogen atom also makes the ring more reactive towards nucleophiles, particularly at the 2- and 4-positions.
Radical Reactions: Pyridine can participate in radical reactions, forming stable products such as bipyridines.
Comparison with Similar Compounds
Sodium pyridine can be compared with other similar compounds, such as:
Pyridine: The parent compound, which is a six-membered aromatic ring with one nitrogen atom.
Piperidine: A saturated six-membered ring with one nitrogen atom, used in the synthesis of various pharmaceuticals.
Sodium pyridine is unique due to its combination of sodium and pyridine, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
57450-12-1 |
|---|---|
Molecular Formula |
C5H5NNa+ |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
sodium;pyridine |
InChI |
InChI=1S/C5H5N.Na/c1-2-4-6-5-3-1;/h1-5H;/q;+1 |
InChI Key |
QMFYDAZWMAZXKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















